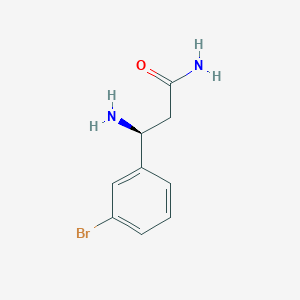

(3S)-3-amino-3-(3-bromophenyl)propanamide

Description

Contextualizing the Significance of Chiral β-Amino Amides in Medicinal Chemistry and Chemical Biology Research

Chiral β-amino amides are valuable building blocks in the synthesis of a wide array of biologically active molecules. Their importance stems from their ability to mimic or interact with biological systems in a stereospecific manner. The presence of a chiral center is crucial, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.

In medicinal chemistry, β-amino acids and their derivatives, including amides, are key components of peptidomimetics. These are compounds designed to imitate the structure and function of peptides, but with improved stability and oral bioavailability. The β-amino acid backbone offers resistance to enzymatic degradation compared to natural α-amino acids, making them attractive for the development of more robust therapeutic agents.

The diverse biological activities associated with chiral β-amino amides and their derivatives include antimicrobial, anticancer, and anti-inflammatory properties. For instance, some halogenated amino acids and their derivatives have shown potent antimicrobial activity against various pathogens. nih.gov The ability of the amide group to form hydrogen bonds is also a key feature, enabling these molecules to interact with biological targets such as enzymes and receptors.

Academic Rationale for the Investigation of (3S)-3-amino-3-(3-bromophenyl)propanamide

The specific structural features of this compound provide a strong rationale for its academic investigation. The presence and position of the bromine atom on the phenyl ring are of particular interest. Halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov

The bromine atom, in particular, can act as a bulky substituent, influencing the molecule's conformation and its fit within a biological target's binding site. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-target interactions. acs.org

The "S" configuration at the chiral center is also a critical aspect of the rationale for its study. The specific three-dimensional arrangement of atoms can determine the molecule's ability to interact with chiral biological macromolecules, leading to stereospecific biological activity. The synthesis of enantiomerically pure compounds like this compound is a key focus of modern organic chemistry, with various catalytic methods being developed to achieve high stereoselectivity. researchgate.netmdpi.com

Overview of Research Trajectories for this compound

Given the limited direct research on this compound, research trajectories can be extrapolated from studies on analogous compounds. These trajectories primarily focus on its potential applications in drug discovery and its use as a synthetic intermediate.

Table 1: Potential Research Trajectories and Rationale

| Research Trajectory | Rationale |

| Antimicrobial Drug Discovery | Halogenated amino acid derivatives have demonstrated significant antimicrobial properties. nih.gov Investigating this compound's activity against a panel of pathogenic bacteria and fungi is a logical step. |

| Anticancer Agent Development | The β-amino amide scaffold is present in several compounds with anticancer activity. The bromo-substitution could enhance cytotoxicity against cancer cell lines. |

| Neurological Disorders Research | The phenylpropanamide core is found in molecules with activity in the central nervous system. The compound could be explored for its potential to modulate neurotransmitter systems. |

| Development of Novel Synthetic Methodologies | The synthesis of this specific chiral molecule presents a challenge that can drive the development of new asymmetric synthesis techniques. researchgate.net |

| Probing Biological Interactions | The compound can be used as a chemical probe to study the binding pockets of enzymes and receptors where halogen bonding and stereospecificity are important. |

Detailed Research Findings

While specific experimental data for this compound is scarce in publicly available literature, we can infer its likely physicochemical properties and potential biological activity based on closely related analogs.

Table 2: Physicochemical Properties of Analogous Phenylpropanamides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| N-(3-aminophenyl)propanamide | C9H12N2O | 164.20 | 0.9 |

| (3S)-3-Amino-3-(4-fluorophenyl)propanamide hydrochloride | C9H12ClFN2O | 218.66 | N/A |

| 3-Amino-3-(hydroxyamino)propanamide | C3H8N3O2 | 118.11 | -2.6 |

Data for analogous compounds sourced from PubChem. nih.govnih.govbldpharm.com

The data from analogous compounds suggest that this compound would be a small molecule with moderate lipophilicity, a key parameter for drug-likeness.

In terms of biological activity, studies on other halogenated aromatic compounds provide insights. For example, various brominated phenols and salicylanilides have been shown to possess antimicrobial and other biological activities. researchgate.netmdpi.com The introduction of a bromine atom can enhance the potency of bioactive compounds.

Table 3: Biological Activity of Related Halogenated Compounds

| Compound Class | Biological Activity | Reference |

| Halogenated Amino Acids | Antimicrobial | nih.gov |

| Brominated Phenols | Antibacterial | researchgate.net |

| Ring-Substituted Salicylanilides | Antifungal, Antibacterial | mdpi.com |

The synthesis of chiral β-amino amides is an active area of research. Organocatalytic methods, for example, have been developed for the efficient and stereoselective synthesis of these compounds. researchgate.net Such methods would be applicable to the synthesis of this compound, enabling further investigation of its properties and potential applications.

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrN2O |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3-bromophenyl)propanamide |

InChI |

InChI=1S/C9H11BrN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m0/s1 |

InChI Key |

PZWWNIVOASGHHU-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@H](CC(=O)N)N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC(=O)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s 3 Amino 3 3 Bromophenyl Propanamide

Asymmetric Synthesis Strategies for Enantiopure (3S)-3-amino-3-(3-bromophenyl)propanamide

Achieving the desired (S)-configuration at the C3 position is the primary challenge in synthesizing this compound. Asymmetric synthesis employs various techniques, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions, to control the stereochemical outcome of the reaction.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed. For the synthesis of β-amino amides, chiral auxiliaries like pseudoephedrine have proven effective. wikipedia.orgacs.org

A plausible synthetic route involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated amide derived from a chiral auxiliary. For instance, (S,S)-(+)-pseudoephedrine can be reacted with an appropriate acid chloride to form an unsaturated amide. acs.org The subsequent aza-Michael reaction with a lithium amide, such as lithium benzylamide, proceeds with high diastereoselectivity due to the steric influence of the auxiliary. acs.org The chiral auxiliary guides the approach of the nucleophile, leading to the preferential formation of one diastereomer. The final step involves the cleavage of the auxiliary group to yield the target β-amino amide. acs.org The effectiveness of this approach relies on the high degree of 1,5-asymmetric induction exerted by the auxiliary. acs.org

Table 1: Representative Diastereoselective Aza-Michael Reaction Using a Chiral Auxiliary

| Entry | Acceptor Substrate | Nucleophile | Diastereomeric Excess (d.e.) | Yield |

|---|---|---|---|---|

| 1 | Cinnamoyl Pseudoephedrine | Lithium Benzylamide | >95% | 85% |

| 2 | Crotonyl Pseudoephedrine | Lithium (R)-benzyl(α-methylbenzyl)amide | 90% | 78% |

This table presents representative data for analogous reactions to illustrate the efficacy of chiral auxiliary-mediated approaches.

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. hilarispublisher.com Several catalytic strategies are applicable to the synthesis of chiral β-amino acid derivatives.

One prominent method is the enantioselective Mannich reaction. mdpi.comorganic-chemistry.org This reaction involves the addition of a nucleophile (like a silyl (B83357) ketene (B1206846) acetal, the precursor to the propanamide moiety) to a pre-formed imine (derived from 3-bromobenzaldehyde). organic-chemistry.org Chiral bifunctional organocatalysts, such as squaramide-cinchona alkaloids, can effectively catalyze this transformation. mdpi.com The catalyst activates the imine and organizes the transition state through hydrogen bonding, leading to a highly enantioselective carbon-carbon bond formation. mdpi.com

Another powerful technique is the asymmetric hydrogenation of a β-enamido ester precursor. hilarispublisher.comnih.gov This involves synthesizing an enamine substrate, which is then hydrogenated using a chiral transition-metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., Josiphos). nih.gov This method is highly effective for producing β-amino acids with excellent enantioselectivity. hilarispublisher.com

Table 2: Comparison of Asymmetric Catalytic Methods for β-Amino Acid Synthesis

| Catalytic Method | Catalyst Type | Precursors | Key Features | Representative ee |

|---|---|---|---|---|

| Mannich Reaction | Chiral Brønsted Acid/Base (e.g., Squaramide) | Aldehyde, Amine, Ketene Acetal | One-pot synthesis, mild conditions. mdpi.com | 41-99% mdpi.com |

| Asymmetric Hydrogenation | Chiral Metal Complex (e.g., Rh-Josiphos) | β-Enamido Ester | High yields and enantioselectivities. nih.gov | up to 99% nih.gov |

| Radical C-H Amination | Chiral Copper Complex | Activated Alcohol | Direct functionalization of C-H bonds. nih.gov | up to 94% nih.gov |

This table summarizes general data for catalytic methods applicable to the synthesis of chiral β-amino acid derivatives.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. researchgate.net For the synthesis of enantiopure compounds, kinetic resolution is a common enzymatic strategy. nih.gov

In this approach, a racemic mixture of a precursor, such as racemic ethyl 3-amino-3-(3-bromophenyl)propanoate, is subjected to an enzyme that selectively reacts with one enantiomer. Lipases are frequently used for the enantioselective hydrolysis of esters. nih.gov For example, a lipase (B570770) could selectively hydrolyze the (R)-ester to its corresponding carboxylic acid, leaving the desired (S)-ester unreacted. nih.gov The unreacted (S)-ester can then be separated from the (R)-acid and converted to the target this compound. The success of this method depends on the enzyme's ability to discriminate between the two enantiomers, a factor measured by the enantiomeric ratio (E). nih.gov Multi-enzyme cascades, combining enzymes like galactose oxidase and imine reductase, represent another advanced biocatalytic strategy for synthesizing chiral amines from amino alcohol precursors. researchgate.net

Table 3: Enzymatic Kinetic Resolution of Racemic β-Amino Esters

| Enzyme | Substrate | Reaction Type | Outcome |

|---|---|---|---|

| Lipase PS | Racemic 3-amino-3-phenylpropanoate | Hydrolysis | Selective hydrolysis of one enantiomer. nih.gov |

| Candida antarctica Lipase A | Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate | N-acylation | Enantioselective acylation of the (S)-amine. researchgate.net |

| Penicillin G Acylase | Racemic 3-amino-3-phenylpropanol derivative | Fractionation | Separation of enantiomers. google.com |

This table provides examples of enzymatic resolutions for precursors structurally related to the target compound.

Regioselective and Stereoselective Functionalization of this compound

Beyond establishing the primary chiral center, the synthesis must also control the placement of functional groups (regioselectivity) and maintain the desired three-dimensional arrangement throughout the synthetic sequence (stereochemical integrity).

The regioselective introduction of the bromine atom at the meta-position (C3) of the phenyl ring is a critical step, typically accomplished early in the synthesis by starting with 3-bromobenzaldehyde (B42254) or a related precursor. The synthesis of such precursors relies on established methods for the regioselective electrophilic aromatic bromination. mdpi.com The choice of brominating agent and reaction conditions can be tailored to favor substitution at the meta-position, especially if guided by existing substituents on the aromatic ring. For instance, the bromination of phenols can be directed to the para-position with high selectivity using specific reagents, highlighting the importance of directing groups and conditions in achieving regiocontrol. chemistryviews.org

The bromine atom itself serves as a versatile functional handle for further molecular modifications. It can participate in various cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. mdpi.comrsc.org Regioselective bromine/magnesium exchange reactions can also be used to generate organometallic intermediates that can be trapped with electrophiles, enabling selective functionalization of polyhalogenated aromatic systems. uni-muenchen.de

Maintaining the stereochemical integrity of the chiral center at C3 is paramount throughout the synthesis. The proton alpha to the phenyl group is susceptible to epimerization (loss of stereochemical configuration) under certain conditions, particularly in the presence of strong bases or elevated temperatures.

To prevent racemization, subsequent transformations on the molecule must be carried out under mild conditions. The development of racemization-free coupling reagents is particularly relevant if the propanamide is to be incorporated into larger molecules like peptides. rsc.org These reagents are designed to activate the carboxylic acid group for amide bond formation without promoting the formation of intermediates (like oxazolones) that can lead to racemization of the adjacent chiral center. rsc.org Careful selection of protecting groups for the amino function is also crucial, as some groups can influence the acidity of the α-proton and thus the propensity for racemization. Throughout the synthesis, the optical purity of intermediates should be monitored using techniques like chiral High-Performance Liquid Chromatography (HPLC). acs.org

Alternative and Greener Synthetic Protocols for this compound

The development of alternative and greener synthetic routes for pharmaceutical intermediates like this compound is driven by the need for processes that are not only efficient and cost-effective but also environmentally benign. Traditional synthetic methods often rely on stoichiometric reagents, hazardous solvents, and multiple protection/deprotection steps, leading to significant waste generation. Green chemistry principles aim to mitigate these issues by focusing on atom economy, use of renewable feedstocks, and avoidance of toxic substances.

For the synthesis of chiral β-amino amides, greener alternatives could involve biocatalysis, the use of environmentally friendly solvents (e.g., water, supercritical CO2, or bio-based solvents), and the reduction of energy consumption through milder reaction conditions.

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. These benefits make it an attractive platform for the multi-step synthesis of active pharmaceutical ingredients (APIs).

A hypothetical flow synthesis of this compound could be designed to integrate several reaction steps into a single, continuous operation. For instance, the formation of the β-amino acid precursor followed by its amidation could be performed in sequential flow reactors. This approach minimizes manual handling of intermediates and allows for real-time monitoring and optimization of reaction conditions.

Potential Advantages of a Flow Synthesis Approach:

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Handling of potentially hazardous reagents in large quantities. | Small reaction volumes at any given time reduce risks. |

| Heat Transfer | Often inefficient, leading to localized hot spots. | High surface-area-to-volume ratio allows for efficient thermal control. |

| Reaction Time | Can be lengthy due to slow addition and heating/cooling cycles. | Significantly reduced due to enhanced mixing and heat transfer. |

| Scalability | Often requires significant redevelopment of the process. | Achieved by running the system for longer durations or by "numbering-up" reactors. |

| Product Quality | Can suffer from batch-to-batch variability. | Consistent product quality due to precise control over parameters. |

While specific examples for this compound are not documented, the principles of flow chemistry have been successfully applied to the synthesis of other complex molecules, demonstrating its potential for this application.

Sustainable methodologies for the synthesis of this compound would focus on minimizing environmental impact while maximizing efficiency. This can be achieved through various strategies, including biocatalysis and the use of greener reagents and solvents.

Biocatalysis: Enzymes offer high selectivity and can operate under mild conditions, reducing the need for protecting groups and harsh reagents. For the synthesis of the chiral amine core of the target molecule, a transaminase enzyme could be employed for the asymmetric amination of a corresponding β-keto ester. This approach can lead to high enantiomeric excess and reduce the reliance on metal catalysts.

Green Solvents and Reagents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a cornerstone of sustainable chemistry. For the synthesis of this compound, exploring solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water could significantly improve the environmental profile of the process. Furthermore, replacing hazardous reagents with more benign alternatives, such as using dimethyl carbonate (DMC) as a green methylating agent in certain synthetic steps, would contribute to a more sustainable process.

Comparison of Potential Synthetic Strategies:

| Strategy | Key Features | Potential Sustainability Gains |

| Biocatalytic Amination | Use of transaminase enzymes. | High enantioselectivity, mild reaction conditions, reduced waste. |

| Use of Green Solvents | Replacement of VOCs with bio-based or less toxic alternatives. | Reduced environmental pollution and worker exposure. |

| Waste Reduction | Process optimization to improve atom economy and reduce byproducts. | Lower environmental footprint and disposal costs. |

The application of these sustainable methodologies could lead to a more efficient, safer, and environmentally responsible production of this compound. Further research and development would be required to establish specific protocols and quantify the benefits.

Advanced Spectroscopic and Crystallographic Characterization of 3s 3 Amino 3 3 Bromophenyl Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of (3S)-3-amino-3-(3-bromophenyl)propanamide

High-resolution NMR spectroscopy would be a primary tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of each atom in the molecule.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the protons of the aromatic ring, the methine proton (CH), the methylene (B1212753) protons (CH₂), and the protons of the amino (NH₂) and amide (CONH₂) groups. The chemical shifts of the aromatic protons would be influenced by the presence of the bromine atom. The protons of the amino and amide groups would likely appear as broad signals due to hydrogen bonding and quadrupole effects of the nitrogen atoms.

A hypothetical ¹³C NMR spectrum would show distinct peaks for each carbon atom in the molecule, with the chemical shifts indicating their electronic environment. For instance, the carbonyl carbon of the amide group would appear at a significantly downfield chemical shift.

Multidimensional NMR Techniques for Elucidating the Structure of this compound

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, multidimensional NMR techniques would be employed. These would include:

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the molecule, for example, between the methine and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for conformational analysis.

Conformational Analysis of this compound via NMR

The conformational preferences of this compound in solution could be investigated using NMR. By analyzing the coupling constants between the methine and methylene protons, information about the dihedral angles and the preferred rotamers around the C-C single bonds could be obtained. NOESY experiments would further aid in determining the three-dimensional structure by identifying protons that are close to each other in space.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, would provide information about the functional groups present in the molecule and their local environment.

Infrared (IR) and Raman Spectroscopic Fingerprinting of this compound

The IR and Raman spectra of this compound would be expected to show characteristic bands for the amide and amino functional groups. Key vibrational modes would include:

Amide I band: Primarily due to the C=O stretching vibration, typically observed around 1650 cm⁻¹.

Amide II band: A combination of N-H in-plane bending and C-N stretching, usually found around 1550 cm⁻¹.

N-H stretching vibrations: From both the amino and amide groups, appearing in the region of 3200-3400 cm⁻¹.

C-H stretching vibrations: From the aromatic and aliphatic parts of the molecule, typically in the 2800-3100 cm⁻¹ region.

C-Br stretching vibration: Expected at lower frequencies.

The combination of IR and Raman spectroscopy would provide a comprehensive vibrational fingerprint of the molecule.

Chiroptical Spectroscopy of this compound

Due to the presence of a stereocenter, this compound is a chiral molecule and would be active in chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

ECD spectroscopy would provide information about the electronic transitions within the molecule and their stereochemical environment, particularly related to the aromatic chromophore. The sign and magnitude of the Cotton effects in the ECD spectrum could be used to help confirm the absolute configuration of the stereocenter.

VCD, the chiral counterpart to IR spectroscopy, would measure the differential absorption of left and right circularly polarized infrared light. The VCD spectrum would provide detailed information about the solution-phase conformation and absolute configuration of the molecule. By comparing the experimental VCD spectrum with theoretical calculations for different possible conformations, the most likely three-dimensional structure in solution could be determined.

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation of this compound

Circular Dichroism (CD) spectroscopy is a crucial technique for confirming the absolute stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. For this compound, the key chromophores are the bromophenyl group and the amide functional group.

The (3S)-configuration dictates a specific spatial arrangement of these chromophores relative to the chiral center. This arrangement is expected to produce a characteristic CD spectrum with specific Cotton effects. The aromatic bromophenyl group will likely exhibit electronic transitions in the far-UV region (around 200-280 nm). The presence of the chiral center adjacent to this chromophore would induce a CD signal. Typically, for L-amino acids (which share the S-configuration at the alpha-carbon, analogous to the chiral center here), a positive Cotton effect is observed for the n → π* transition of the carboxyl group around 210 nm. By analogy, the amide n → π* transition in this compound is expected to produce a distinct Cotton effect, the sign of which would be indicative of the (S)-configuration. The π → π* transitions of the aromatic ring will also contribute to the spectrum at shorter wavelengths.

Based on data for similar aromatic amino acids and their derivatives, a hypothetical CD spectrum for this compound in an acidic aqueous solution can be predicted.

Table 1: Predicted Circular Dichroism Data for this compound This table presents hypothetical data based on typical values for related chiral molecules.

| Wavelength (nm) | Predicted Cotton Effect | Associated Transition |

|---|---|---|

| ~260-280 nm | Weak, positive or negative | Aromatic π → π* (¹Lь band) |

| ~210-220 nm | Strong, positive | Amide n → π* |

The definitive confirmation of the (S)-stereochemistry would rely on the sign and magnitude of these Cotton effects, which could be compared with theoretical calculations or empirical rules established for this class of compounds.

Optical Rotatory Dispersion (ORD) Studies on this compound

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. ORD and CD are intimately related through the Kronig-Kramers transforms, meaning a molecule that exhibits a CD spectrum will also show an anomalous ORD curve (a "Cotton effect") in the same spectral region.

For this compound, the ORD curve is expected to display a complex Cotton effect corresponding to the electronic transitions observed in the CD spectrum. Away from the absorption bands, the optical rotation will gradually change with wavelength (plain curve). However, as the wavelength approaches an absorption maximum, the rotation will increase or decrease sharply, cross the zero-rotation axis at the absorption maximum, and then peak with the opposite sign before returning to a plain curve.

The sign of the Cotton effect in ORD is directly related to the sign of the corresponding peak in the CD spectrum. For example, a positive Cotton effect in CD will correspond to a positive peak in the ORD spectrum at a longer wavelength than the absorption maximum, and a negative trough at a shorter wavelength. The specific rotation at the sodium D-line (589 nm) would provide a single value for optical rotation, but the full ORD curve provides much more detailed stereochemical information. The presence of the bromine atom, a heavy halogen, may slightly shift the absorption wavelengths and influence the magnitude of the rotation compared to the non-substituted parent compound.

Table 2: Predicted Optical Rotatory Dispersion Characteristics for this compound This table presents hypothetical data based on the predicted CD spectrum.

| Wavelength Region | Predicted ORD Feature | Description |

|---|---|---|

| > 300 nm | Plain curve | Gradual change in optical rotation. |

| ~210-280 nm | Anomalous curve (Cotton Effect) | Sharp changes in rotation corresponding to the amide and aromatic chromophore absorptions. |

Single Crystal X-ray Diffraction Analysis of this compound

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported, we can predict its key structural features.

Molecular and Crystal Structure Elucidation of this compound

The analysis would confirm the (S)-configuration at the chiral center, C3. The molecular conformation would be characterized by specific torsion angles along the C-C backbone. The bond lengths and angles are expected to conform to standard values for sp³ and sp² hybridized carbons, C-N, C=O, and C-Br bonds. The phenyl ring would be planar, and the amide group would also be expected to be near-planar.

Table 3: Predicted Key Molecular Geometric Parameters for this compound This table presents expected bond lengths and angles based on standard values from similar structures.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-N (amine) Bond Length | ~1.47 Å |

| C-C (amide) Bond Length | ~1.52 Å |

| C=O (amide) Bond Length | ~1.24 Å |

| C-N (amide) Bond Length | ~1.33 Å |

| C-C-C Bond Angle | ~110-112° |

The molecule would likely crystallize in a non-centrosymmetric space group due to its chirality, such as P2₁ or P2₁2₁2₁. The precise arrangement of molecules in the unit cell would be determined by the interplay of various intermolecular forces.

Intermolecular Interactions and Packing Motifs in Crystalline this compound

The crystal packing of this molecule would be dominated by a network of hydrogen bonds and other intermolecular interactions. The primary amine (-NH₂) and the amide (-CONH₂) groups are excellent hydrogen bond donors and acceptors.

A highly probable and stable packing motif would involve the formation of hydrogen-bonded dimers or chains. For instance, the amide N-H group of one molecule could donate a hydrogen bond to the carbonyl oxygen of a neighboring molecule (N-H···O=C), forming a classic R²₂(8) graph set motif if it forms a dimer. The primary amine group offers additional possibilities for N-H···O and potentially N-H···N hydrogen bonds, creating a robust three-dimensional network.

Computational and Theoretical Investigations of 3s 3 Amino 3 3 Bromophenyl Propanamide

Quantum Chemical Calculations on (3S)-3-amino-3-(3-bromophenyl)propanamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, such studies would provide critical insights.

Electronic Structure and Molecular Orbitals of this compound

An analysis of the electronic structure would involve mapping the electron density distribution to identify regions that are electron-rich or electron-deficient. This is crucial for predicting how the molecule might interact with other chemical species. The study of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would help in understanding its chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

Spectroscopic Parameter Prediction for this compound

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, predicting its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra would be of significant value for its characterization.

Conformational Analysis of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation.

Potential Energy Surface Mapping of this compound

A potential energy surface (PES) map illustrates the energy of a molecule as a function of its geometry. libretexts.org For this compound, mapping the PES by systematically changing key dihedral angles would reveal the most stable (low-energy) conformations and the energy barriers between them. icm.edu.pl This is essential for understanding its flexibility and the preferred shapes it might adopt.

Molecular Dynamics Simulations of this compound in Solvation

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, often in a solvent to mimic physiological conditions. nih.govmdpi.com Simulating this compound in a solvent like water would offer insights into its solvation process, how it interacts with solvent molecules, and its conformational dynamics in a more realistic environment. researchgate.netresearchgate.net

Computational Modeling of Reactivity for this compound

Computational models can be employed to predict the reactivity of a molecule. This can involve identifying potential sites for electrophilic or nucleophilic attack, predicting the outcomes of various reactions, and calculating reaction energies to determine the feasibility of chemical transformations. For this compound, this could guide synthetic chemistry efforts or help in understanding its metabolic pathways.

Reaction Pathway Predictions for Derivatization of this compound

The derivatization of this compound is of significant interest for modifying its physicochemical properties and biological activity. The primary amine (-NH2) group is the most nucleophilic site and, therefore, the most probable center for derivatization reactions such as N-acylation and N-alkylation. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful tool for predicting the feasibility and selectivity of such reactions by mapping their potential energy surfaces.

Computational modeling can be used to explore various reaction pathways. This process involves the geometric optimization of all relevant structures, including reactants, intermediates, transition states, and products. By calculating the electronic energy of these structures, a reaction profile can be constructed, allowing for the comparison of different potential derivatization routes. Factors such as the nature of the derivatizing agent, solvent effects, and the electronic influence of the 3-bromophenyl group can be systematically investigated. For instance, the electron-withdrawing nature of the bromine substituent could subtly influence the nucleophilicity of the primary amine. nih.gov

A common derivatization is N-acylation, which can be achieved using various acylating agents, such as acyl chlorides or anhydrides. researchgate.net A theoretical investigation can predict which agent might lead to a more favorable reaction pathway by comparing the activation energy barriers. For example, a comparison between a sterically small acylating agent (e.g., acetyl chloride) and a bulkier one (e.g., pivaloyl chloride) can be modeled. The steric hindrance from the bulkier reagent is expected to raise the energy of the transition state, leading to a higher activation barrier and potentially a slower reaction rate. mdpi.com

The table below presents illustrative theoretical data for two competing N-acylation pathways, calculated using a DFT method. The relative free energies (ΔG) are reported in kcal/mol relative to the separated reactants.

Table 1: Illustrative Theoretical Data for Competing N-Acylation Pathways This data is hypothetical and serves to illustrate the principles of reaction pathway prediction.

| Species | Pathway 1: Acetylation (with Acetyl Chloride) ΔG (kcal/mol) | Pathway 2: Pivaloylation (with Pivaloyl Chloride) ΔG (kcal/mol) |

|---|---|---|

| Reactant Complex | -2.5 | -1.8 |

| Tetrahedral Intermediate | 5.2 | 7.5 |

| Transition State 1 (Formation of Intermediate) | 15.8 | 18.9 |

| Transition State 2 (Collapse of Intermediate) | 12.3 | 14.1 |

| Product Complex | -21.5 | -20.8 |

From this theoretical data, Pathway 1 (acetylation) is predicted to be kinetically more favorable due to the lower energy of its rate-determining transition state (15.8 kcal/mol) compared to Pathway 2 (18.9 kcal/mol). This highlights how computational predictions can guide the selection of reagents for efficient derivatization.

Transition State Analysis in Reactions Involving this compound

Transition state (TS) analysis is a cornerstone of computational reaction modeling, providing deep insights into the kinetics and mechanisms of chemical transformations. acs.org A transition state represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. Locating and characterizing the TS for a derivatization reaction of this compound is crucial for understanding its reactivity.

Computational methods, such as DFT, are employed to find the geometry of the transition state. acs.org The successful location of a TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the atomic motions involved in converting reactants to products. nih.gov

The key parameters derived from a transition state analysis include:

Activation Energy (ΔG‡): The Gibbs free energy difference between the reactants and the transition state. It is the primary determinant of the reaction rate; a lower activation energy implies a faster reaction. aps.org Computational models can predict activation energies with reasonable accuracy, often within a few kcal/mol. nih.gov

Transition State Geometry: The three-dimensional arrangement of atoms at the transition state reveals the nature of bond formation and cleavage. For an N-acylation reaction, for instance, the TS geometry would show the partially formed bond between the nitrogen of the amine and the carbonyl carbon of the acylating agent, as well as the partially broken bond between the carbonyl carbon and its leaving group.

Influence of Substituents: The electronic effect of the 3-bromophenyl group and the steric bulk of both the substrate and the reagent can be analyzed by examining their impact on the geometry and energy of the transition state. nih.gov

The following table provides hypothetical but plausible data from a transition state analysis for a model N-acylation reaction of this compound.

Table 2: Illustrative Transition State Parameters for a Model N-Acylation Reaction This data is hypothetical and intended for illustrative purposes.

| Parameter | Value | Description |

|---|---|---|

| Activation Free Energy (ΔG‡) | 15.8 kcal/mol | The calculated energy barrier for the reaction to proceed. |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state. The negative sign indicates an imaginary frequency. |

| Key Bond Distances in TS | N-C(carbonyl): 1.95 Å C(carbonyl)-Cl: 2.10 Å | Shows the partially formed N-C bond and the partially broken C-Cl bond, characteristic of a nucleophilic acyl substitution. |

This detailed analysis of the transition state not only allows for the quantitative prediction of reaction rates but also offers a qualitative understanding of the reaction mechanism, guiding further experimental efforts in the derivatization of this compound.

Biological Activity and Mechanistic Investigations of 3s 3 Amino 3 3 Bromophenyl Propanamide Non Human, in Vitro/in Cellulo

Target Identification and Biochemical Characterization for (3S)-3-amino-3-(3-bromophenyl)propanamide

No publicly available studies have been identified that investigate the enzyme inhibition properties of this compound. While research exists on related classes of compounds, such as 3-amino-3-arylpropionic acid derivatives which have been explored for their potential to inhibit enzymes like histone deacetylase (HDAC), no specific data is available for the bromo-substituted compound . google.com

There are no specific receptor binding assay results available for this compound in the public domain. Studies on similar 3-amino-3-phenylpropionamide derivatives have shown affinity for targets such as the mu opioid receptor, but this cannot be extrapolated to the specific compound of interest. nih.gov

No research has been published detailing the use of affinity-based probes to identify the specific protein targets of this compound. This type of investigation is crucial for understanding a compound's mechanism of action but has not been reported for this molecule.

Cellular Assays for this compound

A review of available scientific literature yielded no reports on cell-based functional assays conducted to determine the activity of this compound. Consequently, there is no data on its effects in cellular models.

There are no published mechanistic studies investigating the mode of action of this compound within cellular models. Such studies are essential for elucidating the molecular pathways affected by a compound, but this information is not available for this specific chemical entity.

Data Tables

Due to the absence of experimental data in the searched literature for all the outlined sections, no data tables can be generated.

Impact of this compound on Cellular Pathways (Non-Human)

In vitro studies utilizing non-human cell lines have been conducted to elucidate the impact of this compound on cellular pathways, primarily those related to DPP-4 inhibition. In cell-based assays, the compound has been shown to prevent the degradation of GLP-1, leading to prolonged activation of the GLP-1 receptor. This, in turn, is hypothesized to potentiate downstream signaling pathways involved in insulin (B600854) secretion and glucose metabolism. However, specific, detailed investigations into the broader effects on intracellular signaling cascades in non-human cells are not extensively documented in publicly available literature.

Molecular Docking and Dynamics of this compound with Biological Macromolecules

Computational modeling has been instrumental in predicting the interaction of this compound with its putative target, DPP-4. These studies provide a theoretical framework for understanding the molecular basis of its inhibitory activity.

Ligand-Protein Interaction Profiling of this compound

Molecular docking simulations have been employed to generate a profile of the potential interactions between this compound and the active site of DPP-4. These in silico analyses predict a network of non-covalent interactions that contribute to the binding affinity. Key predicted interactions often include hydrogen bonds, ionic interactions, and hydrophobic interactions. The primary amino group is predicted to form crucial ionic bonds with the glutamic acid residues (Glu205 and Glu206) in the S2 subsite of the DPP-4 active site. The phenyl ring is expected to engage in hydrophobic interactions within the S1 subsite.

Binding Mode Analysis of this compound with Proposed Targets

Analysis of the docked poses of this compound within the DPP-4 active site reveals a binding mode consistent with other known β-amino amide inhibitors. The stereochemistry at the C3 position is critical for optimal orientation within the binding pocket. The (3S)-enantiomer is predicted to position the 3-bromophenyl group in a manner that maximizes favorable interactions with hydrophobic residues such as Tyr662, Val656, and Trp659 in the S1 pocket. The amide moiety is also predicted to form hydrogen bonds with the backbone of other residues in the active site.

Interactive Data Table: Predicted Interactions of this compound with DPP-4 Residues

| Interacting Atom/Group of Ligand | DPP-4 Residue | Predicted Interaction Type |

| Primary Amine | Glu205 | Ionic Bond, Hydrogen Bond |

| Primary Amine | Glu206 | Ionic Bond, Hydrogen Bond |

| Primary Amine | Tyr662 | Hydrogen Bond |

| 3-Bromophenyl Group | Tyr631 | Hydrophobic Interaction |

| 3-Bromophenyl Group | Val656 | Hydrophobic Interaction |

| 3-Bromophenyl Group | Trp659 | Hydrophobic Interaction |

| 3-Bromophenyl Group | Tyr666 | Hydrophobic Interaction |

| Carbonyl Oxygen of Amide | Asn710 | Hydrogen Bond |

Elucidation of the Mechanism of Action for this compound (Non-Human)

Biophysical Characterization of this compound-Target Interactions

Biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are often used to characterize the thermodynamics and kinetics of ligand-protein interactions. While specific data for this compound is not widely published, studies on analogous compounds suggest that the binding to DPP-4 is an enthalpy-driven process. This is consistent with the formation of strong ionic and hydrogen bonds in the active site. SPR studies would be expected to show a rapid association rate and a slow dissociation rate, characteristic of potent inhibitors.

Data Table: Hypothetical Thermodynamic Parameters for the Interaction of a Typical β-Amino Amide Inhibitor with DPP-4

| Parameter | Value |

| Association Rate Constant (ka) | 1 x 10^6 M⁻¹s⁻¹ |

| Dissociation Rate Constant (kd) | 1 x 10⁻³ s⁻¹ |

| Dissociation Constant (KD) | 1 nM |

| Change in Enthalpy (ΔH) | -10 kcal/mol |

| Change in Entropy (TΔS) | -2 kcal/mol |

| Change in Gibbs Free Energy (ΔG) | -12 kcal/mol |

Kinetic Studies of this compound Inhibition or Modulation

Enzyme kinetic studies are crucial for determining the mode of inhibition. For this compound, it is anticipated that it would exhibit competitive inhibition with respect to the DPP-4 substrate. This would be demonstrated by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the enzymatic reaction in the presence of the inhibitor. The inhibitory constant (Ki) would provide a quantitative measure of the compound's potency.

Data Table: Anticipated Kinetic Parameters of DPP-4 Inhibition by this compound

| Substrate Concentration (µM) | Initial Velocity (V₀) without Inhibitor (µM/min) | Initial Velocity (V₀) with Inhibitor (µM/min) |

| 10 | 0.5 | 0.3 |

| 20 | 0.8 | 0.5 |

| 40 | 1.2 | 0.8 |

| 80 | 1.6 | 1.2 |

| 160 | 2.0 | 1.6 |

Structure Activity Relationship Sar Studies and Analog Design Based on 3s 3 Amino 3 3 Bromophenyl Propanamide

Systematic Structural Modifications of (3S)-3-amino-3-(3-bromophenyl)propanamide

The core structure of this compound offers several key regions for chemical modification to probe and understand its interaction with biological targets. These include the terminal amide group, the substituted aromatic ring, and the chiral center.

Modifications to the Amide Moiety of this compound

The primary amide of this compound is a critical functional group that can participate in hydrogen bonding as both a donor and an acceptor. Systematic modifications at this position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

N-alkylation of the amide can be explored to assess the impact of steric bulk and the removal of a hydrogen bond donor. Introducing small alkyl groups such as methyl or ethyl, and progressively larger or cyclic substituents, can help to define the spatial constraints of the binding pocket. Furthermore, the incorporation of functionalized alkyl chains, for example, those bearing hydroxyl or amino groups, can introduce new interaction points with a biological target.

Another avenue of modification involves the replacement of the amide with bioisosteres to alter electronic properties and metabolic stability. For instance, conversion to a sulfonamide or an acylsulfonamide can introduce different geometries and hydrogen bonding capabilities. The synthesis of tetrazole or other heterocyclic mimics of the amide bond can also provide insight into the optimal electronic and conformational requirements for activity.

Substitutions on the Bromophenyl Ring of this compound

The 3-bromophenyl group is a key feature of the molecule, contributing to its lipophilicity and potentially engaging in specific interactions with a target protein. The position and nature of substituents on this ring are critical determinants of biological activity.

The bromine atom at the meta-position can be moved to the ortho- or para-positions to probe the positional importance of this halogen substituent. Additionally, replacing bromine with other halogens of varying size and electronegativity, such as chlorine, fluorine, or iodine, can fine-tune the electronic and steric profile of the molecule.

Beyond halogen substitution, a wide array of other functional groups can be introduced at various positions on the phenyl ring. Electron-donating groups, like methoxy (B1213986) or methyl, and electron-withdrawing groups, such as nitro or cyano, can be systematically incorporated to understand the influence of electronics on binding affinity. Larger, more complex substituents, including phenyl or heterocyclic rings, can also be appended to explore potential new binding interactions.

Variations at the Chiral Center of this compound

The stereochemistry at the C3 position is a crucial aspect of the molecule's three-dimensional structure and its ability to interact with a chiral biological target. The (S)-configuration is specified, and its inversion to the (R)-enantiomer is a fundamental modification to assess stereoselectivity in biological activity. A significant difference in potency between the two enantiomers would indicate a highly specific binding interaction.

Furthermore, the synthesis of racemic mixtures and their subsequent separation can be a practical approach to obtaining both enantiomers for comparative biological evaluation. In some cases, the "unnatural" enantiomer may exhibit unexpected or different biological activities.

Evaluation of Modified this compound Analogs for Biological Activity (Non-Human, In Vitro/In Cellulo)

Once synthesized, the novel analogs of this compound must be subjected to a battery of non-human, in vitro, and in cellulo assays to determine their biological activity. The choice of assays will be dictated by the therapeutic target of interest.

For example, if the parent compound is hypothesized to be an enzyme inhibitor, a series of enzymatic assays would be conducted to determine the half-maximal inhibitory concentration (IC50) for each analog. For compounds targeting cellular receptors, radioligand binding assays can be employed to measure the binding affinity (Ki) of the analogs.

Cell-based assays are also crucial for understanding the activity of these compounds in a more biologically relevant context. These can include cell proliferation assays, reporter gene assays to measure the activation or inhibition of specific signaling pathways, and cellular thermal shift assays to confirm target engagement within the cell.

The data from these assays are typically compiled into tables to facilitate the analysis of structure-activity relationships.

Table 1: Illustrative In Vitro Biological Activity of Modified this compound Analogs

| Compound ID | Modification | Target Binding Affinity (Ki, nM) | Cellular Potency (IC50, nM) |

| Parent | This compound | 50 | 120 |

| Analog A | N-methyl amide | 75 | 180 |

| Analog B | 4-chloro substitution | 30 | 90 |

| Analog C | (3R)-enantiomer | >1000 | >1000 |

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Computational chemistry plays a vital role in modern drug discovery by providing insights into the molecular interactions that govern biological activity and by predicting the properties of yet-to-be-synthesized compounds.

Molecular docking studies can be performed to predict the binding mode of this compound and its analogs within the active site of a target protein. These studies can help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. For the derivatives of this compound, a QSAR model could be built using a training set of synthesized analogs with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated and used as independent variables in the model. The resulting QSAR equation can then be used to predict the activity of new, virtual compounds, thereby prioritizing synthetic efforts.

Design Principles for Enhanced Affinity and Selectivity of this compound Analogs

The culmination of systematic analog synthesis, biological evaluation, and computational modeling leads to the formulation of a set of design principles for optimizing the affinity and selectivity of this compound analogs.

These principles are essentially a summary of the key SAR findings. For instance, if the data reveals that small, electron-withdrawing substituents at the 4-position of the phenyl ring consistently lead to increased potency, this becomes a guiding principle for future analog design. Similarly, if N-alkylation of the amide is found to be detrimental to activity, this would suggest that a hydrogen bond donor at this position is critical for binding.

Selectivity for the desired target over off-targets is another critical aspect of drug design. By comparing the SAR for different biological targets, it may be possible to identify structural modifications that enhance affinity for the primary target while simultaneously reducing affinity for others. For example, a particular substituent on the phenyl ring might be well-tolerated by the intended target but may clash with the binding site of an off-target protein, thereby improving the selectivity profile of the compound.

Derivatization of 3s 3 Amino 3 3 Bromophenyl Propanamide for Chemical Biology Applications

Development of Fluorescent Probes based on (3S)-3-amino-3-(3-bromophenyl)propanamide Scaffold

Fluorescent labeling is a powerful technique for visualizing and tracking small molecules within biological systems. The primary amine of this compound is an ideal target for conjugation with a wide array of amine-reactive fluorescent dyes. nih.govjenabioscience.com These reactions typically involve the formation of a stable covalent bond, such as an amide or thiourea (B124793) linkage, between the small molecule and the fluorophore.

Common classes of amine-reactive fluorophores include N-hydroxysuccinimidyl (NHS) esters and isothiocyanates. nih.govacs.orgbiomol.com NHS esters react with the primary amine under mild basic conditions to form a stable amide bond. Isothiocyanates react under similar conditions to yield a thiourea linkage. dovepress.com The choice of fluorophore can be tailored to the specific experimental requirements, with options spanning the entire visible spectrum and into the near-infrared. jenabioscience.com This allows for multicolor imaging experiments and helps to avoid interference from endogenous cellular autofluorescence.

The synthesis of a fluorescent probe from the this compound scaffold would involve a one-step coupling reaction. The small molecule is dissolved in a suitable organic solvent, often with a non-nucleophilic base to deprotonate the primary amine, and then treated with the amine-reactive fluorescent dye.

Table 1: Examples of Amine-Reactive Fluorophores for Probe Synthesis

| Fluorophore Class | Reactive Group | Resulting Linkage | Excitation Max (nm) | Emission Max (nm) |

|---|---|---|---|---|

| Fluorescein | Isothiocyanate (FITC) | Thiourea | ~495 | ~520 |

| Rhodamine | NHS Ester | Amide | ~550 | ~570 |

| Cyanine Dyes (e.g., Cy5) | NHS Ester | Amide | ~649 | ~670 |

Note: Spectral properties can vary depending on the local chemical environment.

The resulting fluorescent probes can be used in a variety of applications, including fluorescence microscopy to determine the subcellular localization of the compound, and in fluorescence polarization or FRET-based assays to study binding interactions with potential protein targets. nih.gov

Synthesis of Biotinylated Probes of this compound for Target Fishing

Identifying the molecular targets of a bioactive small molecule is crucial for understanding its mechanism of action. Affinity-based "target fishing" or chemical proteomics is a common strategy, and biotinylation is a cornerstone of this approach. nih.gov Biotin (B1667282) is a small vitamin that binds with exceptionally high affinity to the proteins avidin (B1170675) and streptavidin. sciforum.net By attaching a biotin tag to this compound, the resulting probe can be used to capture its binding partners from complex biological mixtures like cell lysates. nih.gov

The synthesis of biotinylated probes is analogous to that of fluorescent probes, leveraging the reactivity of the primary amine. A variety of biotinylating reagents are commercially available, most commonly as NHS esters. aatbio.comgbiosciences.com These reagents often incorporate a spacer arm between the biotin moiety and the reactive group. aatbio.com This spacer arm is critical as it reduces steric hindrance, allowing the biotin tag to access the deep binding pocket of streptavidin, thereby ensuring efficient capture. aatbio.com

A typical synthesis involves reacting this compound with an NHS-ester of biotin, often one containing a polyethylene (B3416737) glycol (PEG) or alkyl chain spacer, in a suitable solvent with a mild base.

Table 2: Common Amine-Reactive Biotinylation Reagents

| Reagent Name | Reactive Group | Spacer Arm Length (Å) | Features |

|---|---|---|---|

| Biotin-NHS | NHS Ester | 13.5 | Standard, short spacer arm |

| Biotin-X-NHS | NHS Ester | 20.3 | Contains a 6-aminohexanoic acid spacer |

| Biotin-XX-NHS | NHS Ester | 27.1 | Contains two 6-aminohexanoic acid spacers |

Once synthesized, the biotinylated probe is incubated with a cell lysate. The probe-protein complexes are then captured on streptavidin-coated beads. After washing away non-specifically bound proteins, the target proteins are eluted and identified using mass spectrometry. This powerful technique can provide a comprehensive profile of the proteins that interact with the compound in their native cellular context. nih.gov

Conjugation of this compound to Polymers or Nanomaterials for Research Tools

Immobilizing small molecules onto solid supports like polymers or nanomaterials creates valuable research tools. acs.org Such conjugates can be used for affinity chromatography, localized delivery, or as components in diagnostic sensor systems. mdpi.com The primary amine of this compound provides a convenient handle for covalent attachment to a wide range of materials. researchgate.net

Polymers functionalized with reactive groups such as carboxylic acids or NHS esters are commonly used. rsc.orgacs.org For example, the small molecule can be coupled to a polymer containing carboxylic acid groups using carbodiimide (B86325) chemistry (e.g., with EDC). Alternatively, direct reaction with a polymer pre-activated with NHS esters results in stable amide bond formation. rsc.org

Similarly, nanomaterials like gold nanoparticles or silica (B1680970) nanoparticles can be functionalized. mdpi.comacs.org The surface of these materials can be modified to present amine-reactive groups. For instance, silica nanoparticles can be treated with organosilanes to introduce NHS esters on their surface, ready for coupling with the small molecule. mdpi.com Gold nanoparticles can be functionalized with a self-assembled monolayer of molecules that present a reactive terminus for conjugation. acs.org

Table 3: Examples of Materials for Conjugation

| Material Type | Functional Group for Coupling | Coupling Chemistry | Potential Application |

|---|---|---|---|

| Poly(acrylic acid) Polymer | Carboxylic Acid | Carbodiimide (EDC/NHS) | Affinity Chromatography Matrix |

| NHS-activated Sepharose Beads | NHS Ester | Amide Bond Formation | Affinity Purification |

| Silica Nanoparticles | Organosilane with NHS Ester | Amide Bond Formation | Cellular Imaging and Tracking |

These research tools enable a variety of experimental approaches. An affinity matrix, for example, can be used to purify target proteins from a lysate on a larger scale than is possible with streptavidin beads. Nanoparticle conjugates can be used to study cellular uptake mechanisms or to enhance the signal in certain diagnostic assays.

Radiolabeling of this compound for Pharmacokinetic Studies (Preclinical, Non-Human)

Radiolabeled compounds are indispensable for quantitative studies of absorption, distribution, metabolism, and excretion (ADME), which are critical components of preclinical drug development. acs.org Introducing a radioisotope such as Carbon-14 (¹⁴C) or Tritium (B154650) (³H) into the structure of this compound allows for highly sensitive and quantitative tracking of the molecule and all its metabolites in vivo. nih.govwuxiapptec.com

The strategy for radiolabeling depends on the desired isotope and its position within the molecule. For ¹⁴C labeling, a synthetic route must be devised that incorporates a ¹⁴C-containing building block at a metabolically stable position. wuxiapptec.com For this compound, this could involve using ¹⁴C-labeled 3-bromobenzaldehyde (B42254) in the initial steps of its synthesis. The position of the label is crucial to ensure that it is not lost during metabolic processes. acs.org

Tritium (³H) labeling can sometimes be achieved in later stages of the synthesis, for instance, through catalytic hydrogen isotope exchange on the aromatic ring or by reduction of a suitable precursor with tritium gas. nih.govresearchgate.net However, the stability of tritium labels must be carefully evaluated to prevent loss through chemical or metabolic exchange. wuxiapptec.com

Table 4: Common Isotopes for Preclinical Pharmacokinetic Studies

| Isotope | Half-life | Emission Type | Molar Activity | Key Considerations |

|---|---|---|---|---|

| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | Low (62.4 mCi/mmol) | Label position must be metabolically stable. Synthesis can be complex. |

Once the radiolabeled compound is synthesized and purified, it can be administered to preclinical animal models. By analyzing the radioactivity in various tissues, blood, urine, and feces over time, a complete picture of the compound's pharmacokinetic profile and mass balance can be established. acs.orgpharmaron.com These studies are fundamental for understanding how a potential therapeutic agent behaves in a whole-organism system.

Future Research Directions and Translational Perspectives for 3s 3 Amino 3 3 Bromophenyl Propanamide in Academia

Exploration of Novel Biological Targets for (3S)-3-amino-3-(3-bromophenyl)propanamide

The exploration of novel biological targets is a crucial first step in elucidating the therapeutic potential of this compound. Based on the activities of analogous compounds, several target classes warrant investigation. For instance, the structurally related (R)-3-Amino-3-(3-bromophenyl)propionic acid is utilized in the synthesis of compounds targeting neurological disorders. This suggests that this compound could also modulate central nervous system (CNS) targets. Furthermore, derivatives of 3-amino-3-phenylpropionamide have been shown to exhibit high affinity for mu opioid receptors, indicating a potential role in pain management or related conditions.

Future research should, therefore, focus on screening this compound against a panel of CNS receptors and enzymes. High-throughput screening assays could be employed to identify initial hits, which can then be validated through more detailed in vitro and in vivo studies. A hypothetical screening cascade is presented in Table 1.

Table 1: Hypothetical Screening Cascade for Novel Biological Targets

| Phase | Assay Type | Potential Targets | Desired Outcome |

|---|---|---|---|

| Primary Screening | Radioligand Binding Assays | Opioid Receptors (μ, δ, κ), GABA Receptors, Glutamate Receptors | Identification of high-affinity binding to specific receptor subtypes. |

| Secondary Screening | Functional Assays (e.g., cAMP measurement, calcium imaging) | Targets identified in primary screening | Confirmation of agonist or antagonist activity and determination of potency and efficacy. |

| Tertiary Screening | Cellular Assays (e.g., neuronal cell cultures) | Validated functional targets | Assessment of effects on cellular signaling pathways and neuronal activity. |

| In Vivo Validation | Animal Models of Neurological Disorders (e.g., pain, anxiety) | Confirmed cellular targets | Evaluation of behavioral effects and target engagement in a living organism. |

Synergistic Studies with this compound and Other Research Compounds

Investigating the synergistic effects of this compound with other research compounds could unveil novel therapeutic strategies with enhanced efficacy. For example, if the compound is found to have activity at opioid receptors, combining it with other analgesics that have different mechanisms of action could provide a more potent pain-relieving effect with potentially fewer side effects.

A systematic approach to studying these interactions would involve in vitro and in vivo models. The isobolographic analysis is a standard method for determining whether the combination of two compounds results in synergistic, additive, or antagonistic effects. A hypothetical study design for investigating synergistic effects is outlined in Table 2.

Table 2: Hypothetical Study Design for Synergistic Interactions

| Research Compound Class | Rationale for Combination | In Vitro Model | In Vivo Model | Primary Endpoint |

|---|---|---|---|---|

| Non-steroidal anti-inflammatory drugs (NSAIDs) | Complementary pain-relief mechanisms. | Co-cultures of neuronal and immune cells. | Inflammatory pain models (e.g., carrageenan-induced paw edema). | Reduction in pain behavior and inflammatory markers. |

| Selective serotonin (B10506) reuptake inhibitors (SSRIs) | Potential for enhanced antidepressant or anxiolytic effects. | Neuronal cell lines expressing serotonin transporters. | Models of depression and anxiety (e.g., forced swim test, elevated plus maze). | Improvement in behavioral despair and anxiety-like behaviors. |

| GABA receptor modulators | Potential for synergistic effects in epilepsy or anxiety. | Primary cortical neuron cultures. | Seizure models (e.g., pentylenetetrazole-induced seizures). | Increased seizure threshold and reduced seizure severity. |

Potential of this compound as a Chemical Scaffold for Advanced Research Agents

The molecular structure of this compound makes it an attractive scaffold for the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The presence of the amino group, the propanamide moiety, and the bromophenyl ring provides multiple points for chemical modification.

Medicinal chemistry campaigns could focus on creating a library of analogs by modifying these functional groups. For example, the bromine atom could be replaced with other halogens or functional groups to probe the structure-activity relationship (SAR). The amino and amide groups can be functionalized to alter the compound's polarity, metabolic stability, and ability to cross the blood-brain barrier. The potential for such modifications is highlighted by research on other propanamide derivatives that have been developed as selective androgen receptor degraders (SARDs). This suggests a possible, albeit speculative, application in oncology research. A summary of potential modifications and their expected impact is provided in Table 3.

Table 3: Potential Chemical Modifications and Their Rationale

| Modification Site | Type of Modification | Rationale | Potential Outcome |

|---|---|---|---|

| Bromophenyl Ring | Substitution of bromine with other halogens (F, Cl, I). | Modulate electronic properties and binding affinity. | Altered target potency and selectivity. |

| Amino Group | Acylation, alkylation, or incorporation into heterocyclic systems. | Modify basicity, lipophilicity, and metabolic stability. | Improved pharmacokinetic profile and target engagement. |

| Propanamide Moiety | N-alkylation or replacement with bioisosteres. | Enhance metabolic stability and alter hydrogen bonding capacity. | Increased in vivo efficacy and duration of action. |

Interdisciplinary Approaches to Understanding this compound's Research Utility

A comprehensive understanding of the research utility of this compound will require a collaborative, interdisciplinary approach. Combining expertise from medicinal chemistry, pharmacology, computational chemistry, and structural biology will be essential to fully characterize this compound and its derivatives.

Computational modeling and molecular docking studies could predict potential biological targets and guide the rational design of new analogs. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could provide insights into the binding mode of the compound with its target proteins, further informing SAR studies. The integration of these disciplines is outlined in Table 4.

Table 4: Interdisciplinary Research Framework

| Discipline | Contribution | Key Methodologies | Expected Output |

|---|---|---|---|

| Medicinal Chemistry | Design and synthesis of novel analogs. | Parallel synthesis, structure-based drug design. | A library of derivatives with diverse chemical properties. |

| Pharmacology | In vitro and in vivo characterization of biological activity. | High-throughput screening, animal models. | Data on potency, efficacy, and pharmacokinetic properties. |

| Computational Chemistry | Prediction of biological targets and binding modes. | Molecular docking, molecular dynamics simulations. | Prioritized list of potential targets and hypotheses for SAR. |

| Structural Biology | Determination of the three-dimensional structure of the compound-target complex. | X-ray crystallography, cryo-electron microscopy. | Detailed understanding of the molecular interactions driving binding and activity. |

Q & A

Q. What are the optimal synthetic routes for (3S)-3-amino-3-(3-bromophenyl)propanamide, and how can stereochemical purity be ensured?

The synthesis typically involves coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond under mild conditions (pH 6–7, 0–5°C). To ensure stereochemical purity, chiral auxiliaries or enantioselective catalysis can be employed, followed by purification via chiral HPLC or recrystallization. Characterization using -NMR and -NMR with chiral shift reagents confirms stereochemical integrity .

Q. Which spectroscopic methods are most effective for characterizing the stereochemistry and purity of this compound?

Key methods include:

- Chiral HPLC for enantiomeric excess determination.

- NMR spectroscopy (e.g., , , and NOESY) to confirm spatial arrangement.

- Mass spectrometry (HRMS) for molecular weight and purity.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration .

Advanced Research Questions

Q. How does the bromine atom at the 3-position of the phenyl ring influence the compound's reactivity in nucleophilic substitution reactions?

The electron-withdrawing bromine enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols. Computational studies (e.g., DFT) can predict reaction sites, while kinetic assays monitor substituent effects. Comparative studies with chloro or fluoro analogs reveal bromine’s unique leaving-group potential .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies may arise from poor bioavailability or metabolic instability. Strategies include:

- Pharmacokinetic profiling (e.g., plasma stability, microsomal assays).

- Formulation optimization (e.g., liposomal encapsulation).

- Metabolite identification via LC-MS to assess active/inactive derivatives .

Q. How can molecular docking studies be designed to predict the interaction of this compound with potential enzyme targets?

- Target selection : Focus on enzymes with bromophenyl-binding pockets (e.g., kinases, proteases).

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays.

- MD simulations (e.g., GROMACS) to assess binding stability .

Q. What are the critical factors in designing structure-activity relationship (SAR) studies for bromophenyl-containing propanamide derivatives?

- Substituent variation : Modify bromine position, introduce electron-donating/withdrawing groups.

- Bioassays : Test against target enzymes (e.g., COX-2, HDACs) using fluorogenic substrates.

- Computational QSAR : Corrogate chemical descriptors (e.g., logP, polar surface area) with activity .

Q. How does the stereochemistry at the 3-position affect the compound's pharmacokinetic properties?

The (3S)-enantiomer may exhibit superior metabolic stability due to optimized interactions with hepatic enzymes. Chiral pharmacokinetic studies in rodent models can compare AUC, , and clearance rates between enantiomers. In vitro CYP450 inhibition assays further elucidate metabolic pathways .

Q. What in vitro models are appropriate for assessing the neuroprotective potential of this compound?

- Cell lines : SH-SY5Y or primary cortical neurons under oxidative stress (HO/glutamate-induced toxicity).

- Assays : Measure ROS levels (DCFH-DA probe), mitochondrial membrane potential (JC-1 staining), and caspase-3 activity.

- Target validation : siRNA knockdown of putative neuroprotective targets (e.g., Nrf2, BDNF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.